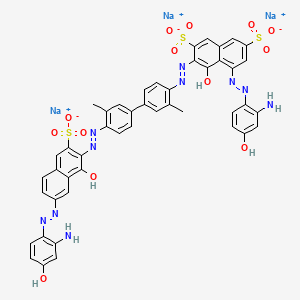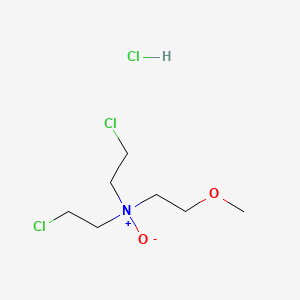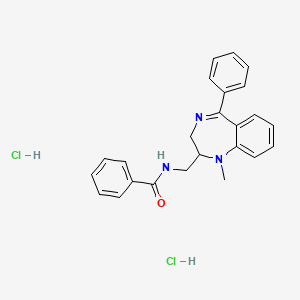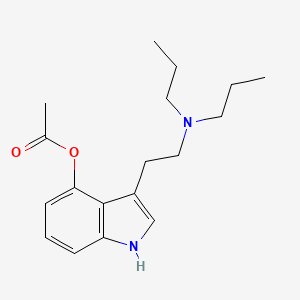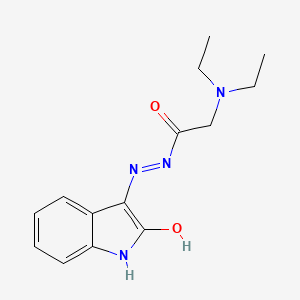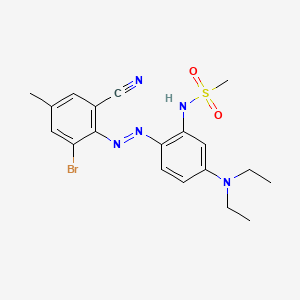
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bromo group, a cyano group, and an azo linkage, which contribute to its reactivity and functionality. It is often used in various scientific research fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-Bromo-4-nitro-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
Uniqueness
Compared to similar compounds, N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is unique due to the specific combination of bromo and cyano groups, which enhance its reactivity and potential applications. The presence of the diethylamino group also contributes to its solubility and interaction with biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
Numéro CAS |
83249-53-0 |
|---|---|
Formule moléculaire |
C19H22BrN5O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3 |
Clé InChI |
NEAZAYQFKUEDAZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


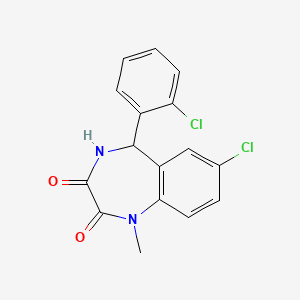
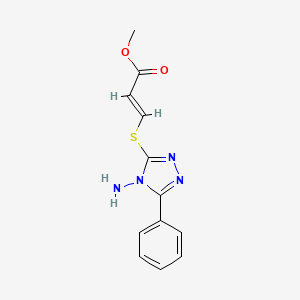

![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
